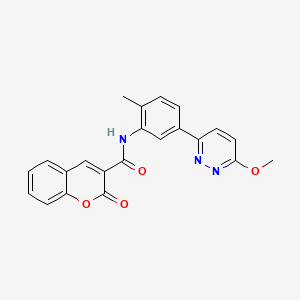
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Structures and Interactions
Intramolecular Interactions : A study by Grabowski et al. explored the crystal and molecular structures of related compounds, highlighting the existence of intramolecular dihydrogen bonds. The research utilized Bader theory to support these findings, offering a deeper understanding of the molecular geometry and potential intramolecular interactions within similar compounds (Grabowski et al., 2004).
Photophysical and Electrochemical Properties : Percino et al. conducted single crystal X-ray diffraction analyses of α,β-unsaturated acrylonitrile derivatives, revealing insights into their conformational and molecular structures. This study also delved into the photophysical and electrochemical properties of these compounds, providing a foundation for understanding the behaviors of similar structures (Percino et al., 2016).
Synthesis and Characterization of Novel Compounds
Novel Polyimides : Wang et al. synthesized a new kind of pyridine-bridged aromatic dianhydride monomer, which was used to create a series of pyridine-containing polyimides. These compounds exhibited good thermal stability and mechanical properties, expanding the potential applications of similar pyrrolidine-containing compounds in materials science (Wang et al., 2006).
Enaminone-Based Scaffolds : Research by Sroor on enaminone-based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone scaffolds showcased the synthesis and characterization of new compounds with notable yields. This study underscores the versatility and potential biological significance of pyrrolidine-based structures in medicinal chemistry (Sroor, 2019).
Catalytic Applications
Enantioselective Intramolecular Addition : Yang et al. highlighted the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones. This process yields 1H-pyrrol-2(3H)-one derivatives, illustrating the catalytic potential of similar compounds in organic synthesis (Yang et al., 2009).
Autocatalysis in Hydrogenation : Hadžović et al. presented a mechanism displaying autocatalysis in the hydrogenation of acetophenone, catalyzed by a ruthenium complex. This study sheds light on the catalytic capabilities and reaction mechanisms relevant to similar pyrrolidine-containing compounds (Hadžović et al., 2007).
特性
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-6-5-12(15(10-14)21-2)9-13(11-17)16(19)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKIUVHEBCHPP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)N2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)
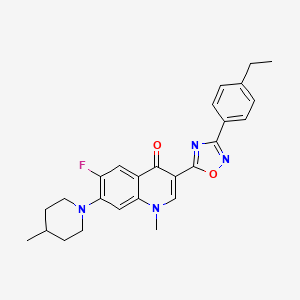
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2965150.png)
![(2E)-2-{[(2-ethoxyphenyl)amino]methylidene}-3-methyl-1-oxo-1,2-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2965151.png)

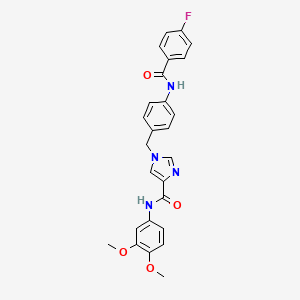
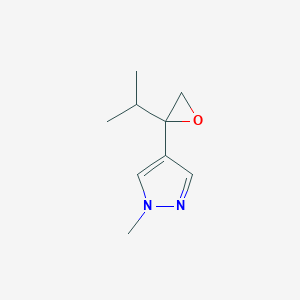
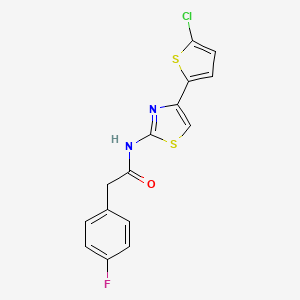
![2-Chloro-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2965160.png)


